Cas no 1248898-79-4 (2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid)

2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid
- AKOS011197512
- EN300-1123797
- 1248898-79-4
-
- インチ: 1S/C9H16N4O2/c1-3-11-9(2,8(14)15)4-5-13-7-10-6-12-13/h6-7,11H,3-5H2,1-2H3,(H,14,15)
- InChIKey: NMTFZGRIXNZBOC-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)(CCN1C=NC=N1)NCC)=O
計算された属性
- せいみつぶんしりょう: 212.12732577g/mol
- どういたいしつりょう: 212.12732577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.2
- トポロジー分子極性表面積: 80Ų
2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1123797-0.1g |
2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid |
1248898-79-4 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
Enamine | EN300-1123797-0.5g |
2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid |
1248898-79-4 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
Enamine | EN300-1123797-10.0g |
2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid |
1248898-79-4 | 10g |
$4236.0 | 2023-05-23 | ||
Enamine | EN300-1123797-1g |
2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid |
1248898-79-4 | 95% | 1g |
$842.0 | 2023-10-26 | |
Enamine | EN300-1123797-1.0g |
2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid |
1248898-79-4 | 1g |
$986.0 | 2023-05-23 | ||
Enamine | EN300-1123797-5.0g |
2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid |
1248898-79-4 | 5g |
$2858.0 | 2023-05-23 | ||
Enamine | EN300-1123797-0.05g |
2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid |
1248898-79-4 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
Enamine | EN300-1123797-0.25g |
2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid |
1248898-79-4 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
Enamine | EN300-1123797-5g |
2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid |
1248898-79-4 | 95% | 5g |
$2443.0 | 2023-10-26 | |
Enamine | EN300-1123797-2.5g |
2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid |
1248898-79-4 | 95% | 2.5g |
$1650.0 | 2023-10-26 |
2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid 関連文献
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acidに関する追加情報
Introduction to 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid (CAS No. 1248898-79-4)
2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid, with the CAS number 1248898-79-4, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of amino acids and features a unique structural combination of an ethylamino group, a methyl group, and a 1H-1,2,4-triazole ring. Its chemical structure and properties make it an intriguing candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid is characterized by its functional groups and spatial arrangement. The presence of the ethylamino group imparts basic properties to the molecule, while the methyl group adds steric bulk and influences solubility. The 1H-1,2,4-triazole ring is a well-known pharmacophore that is often associated with antifungal and antiviral activities. This combination of functional groups makes the compound highly versatile and suitable for a wide range of biological studies.
In recent years, research on 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid has focused on its potential therapeutic applications. Studies have shown that this compound exhibits promising antifungal properties against various fungal pathogens, including Candida species and Aspergillus species. The mechanism of action is believed to involve the disruption of fungal cell membranes and inhibition of essential enzymes involved in fungal metabolism.
Beyond its antifungal activity, 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid has also been investigated for its antiviral properties. Research has demonstrated that the compound can inhibit the replication of several viruses, such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The exact mechanism by which it exerts these effects is still under investigation but may involve interference with viral entry into host cells or inhibition of viral replication enzymes.
The pharmacokinetic properties of 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid have also been studied to evaluate its suitability as a therapeutic agent. Preclinical studies have shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. The compound is metabolized primarily in the liver and excreted via urine and feces.
In terms of toxicity, preliminary studies suggest that 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid has a low toxicity profile at therapeutic doses. However, further research is needed to fully understand its safety profile in humans. Animal studies have not shown significant adverse effects at doses up to several times higher than those required for therapeutic efficacy.
The synthesis of 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid involves several steps that are well-documented in the literature. One common synthetic route involves the reaction of an appropriate starting material with ethylamine and subsequent functionalization to introduce the 1H-1,2,4-triazole ring. The synthesis can be optimized to achieve high yields and purity levels suitable for pharmaceutical applications.
In conclusion, 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-y l)butanoic acid (CAS No. 1248898-79 - 4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical uses.
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